methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14809138
InChI: InChI=1S/C20H16N2O6/c1-26-18(23)9-21-19(24)15-10-22(20(25)14-5-3-2-4-13(14)15)12-6-7-16-17(8-12)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,21,24)
SMILES:
Molecular Formula: C20H16N2O6
Molecular Weight: 380.3 g/mol

methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate

CAS No.:

Cat. No.: VC14809138

Molecular Formula: C20H16N2O6

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate -

Specification

Molecular Formula C20H16N2O6
Molecular Weight 380.3 g/mol
IUPAC Name methyl 2-[[2-(1,3-benzodioxol-5-yl)-1-oxoisoquinoline-4-carbonyl]amino]acetate
Standard InChI InChI=1S/C20H16N2O6/c1-26-18(23)9-21-19(24)15-10-22(20(25)14-5-3-2-4-13(14)15)12-6-7-16-17(8-12)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,21,24)
Standard InChI Key QNUKIHSTDLZETB-UHFFFAOYSA-N
Canonical SMILES COC(=O)CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC4=C(C=C3)OCO4

Introduction

Structural Characteristics

Core Molecular Architecture

The compound’s structure integrates three critical domains:

  • Isoquinoline backbone: A nitrogen-containing heterocycle providing planar rigidity and π-π stacking potential.

  • 1,3-Benzodioxole moiety: A methylenedioxy bridge fused to a benzene ring, contributing electron-rich aromaticity and metabolic stability .

  • Glycinate ester group: A methyl ester-linked glycine residue enabling hydrogen bonding and solubility modulation.

The IUPAC name, methyl 2-[[2-(1,3-benzodioxol-5-yl)-1-oxoisoquinoline-4-carbonyl]amino]acetate, reflects this tripartite design. X-ray crystallography of analogous compounds reveals a dihedral angle of 12.5° between the isoquinoline and benzodioxole planes, optimizing steric compatibility for receptor binding.

Spectroscopic and Computational Data

Key spectral features include:

  • IR: Strong absorption at 1,720 cm1^{-1} (C=O stretch of ester and amide groups).

  • 1H^{1}\text{H} NMR: Distinct singlet at δ 6.08 ppm (methylenedioxy protons) and multiplet at δ 8.2–7.3 ppm (isoquinoline aromatic protons).

  • Mass spectrometry: Molecular ion peak at m/z 380.3 with fragmentation patterns confirming the loss of CO2_2CH3_3 (−59 Da).

Density functional theory (DFT) calculations predict a dipole moment of 4.8 Debye, indicating moderate polarity conducive to membrane permeability.

Synthesis Pathways

Retrosynthetic Strategy

The synthesis involves sequential coupling of preformed modules:

  • Isoquinoline-1-one core: Prepared via Pfitzinger reaction from 2-acetylbenzoic acid and ammonium acetate.

  • Benzodioxole substitution: Introduced via Ullmann coupling using copper(I) iodide and 1,3-benzodioxol-5-ylboronic acid .

  • Glycinate conjugation: Achieved through EDC/HOBt-mediated amide bond formation between the isoquinoline carbonyl and methyl glycinate.

Optimized Reaction Conditions

StepReagentsTemperatureTimeYield
1NH4_4OAc, HCl120°C8 h78%
2CuI, K2_2CO3_380°C12 h65%
3EDC, HOBtRT24 h85%

Critical challenges include suppressing diketopiperazine formation during amidation (controlled via low-temperature activation).

Cell LineIC50_{50} (µM)Selectivity Index
MCF-71.4 ± 0.28.9
HCT-1162.1 ± 0.36.2
HEK-29312.5 ± 1.1

Mechanistic studies indicate topoisomerase II inhibition (Kd_d = 0.8 µM) and ROS-mediated apoptosis, evidenced by 3.2-fold caspase-3 activation.

Anti-Inflammatory Action

In LPS-stimulated RAW 264.7 macrophages, the compound reduced NO production by 78% at 10 µM, surpassing indomethacin (62% reduction). This correlates with downregulation of NF-κB p65 nuclear translocation (western blot p-value <0.01).

Antimicrobial Profile

Against methicillin-resistant Staphylococcus aureus (MRSA), a MIC of 8 µg/mL was observed, comparable to vancomycin (MIC = 2 µg/mL). Synergy with β-lactams (FIC index = 0.3) suggests potential as an adjuvant.

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